molecular formula C14H13FN2O2S2 B2803931 (Z)-5-(4-fluorobenzylidene)-3-morpholino-2-thioxothiazolidin-4-one CAS No. 881816-77-9

(Z)-5-(4-fluorobenzylidene)-3-morpholino-2-thioxothiazolidin-4-one

Cat. No. B2803931
CAS RN: 881816-77-9
M. Wt: 324.39
InChI Key: MRYJVGSSCZLCJM-XFXZXTDPSA-N
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Description

(Z)-5-(4-fluorobenzylidene)-3-morpholino-2-thioxothiazolidin-4-one, also known as FBMT, is a small molecule inhibitor that has gained attention in recent years due to its potential as a therapeutic agent. FBMT has been studied for its ability to inhibit various enzymes and pathways involved in cancer, inflammation, and other diseases.

Scientific Research Applications

Anticancer Properties

The compound has shown promise as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Its mechanism of action involves interfering with key cellular pathways involved in tumor growth . Further studies are needed to explore its potential as a targeted therapy.

Antioxidant Activity

The compound possesses antioxidant properties, which are crucial for combating oxidative stress and preventing cellular damage. By scavenging free radicals, it may contribute to overall health and protect against diseases associated with oxidative damage .

properties

IUPAC Name

(5Z)-5-[(4-fluorophenyl)methylidene]-3-morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2S2/c15-11-3-1-10(2-4-11)9-12-13(18)17(14(20)21-12)16-5-7-19-8-6-16/h1-4,9H,5-8H2/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYJVGSSCZLCJM-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1N2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26665388
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(Z)-5-(4-fluorobenzylidene)-3-morpholino-2-thioxothiazolidin-4-one

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